5-Bromo-3-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
5-Bromo-3-cyclopropoxypyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 3rd position, and a sulfonamide group at the 2nd position of the pyridine ring. Pyridine sulfonamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopropoxypyridine-2-sulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.
Another method involves the direct synthesis of sulfonamides from thiols and amines through oxidative coupling . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its high efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of sulfinamides and sulfenamides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium catalysts for coupling reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfinamides and sulfenamides .
Scientific Research Applications
5-Bromo-3-cyclopropoxypyridine-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and development of novel drugs due to its biological activities, such as antibacterial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of more complex molecules and materials, which have applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthase . This inhibition disrupts essential biological processes, leading to the compound’s antibacterial and anticancer effects. Additionally, the bromine and cyclopropoxy groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar structural features but differs in the presence of a chlorine atom instead of a cyclopropoxy group.
Sulfonimidates: These compounds share the sulfonamide functional group but have different substituents and structural features.
Uniqueness
5-Bromo-3-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable tool in medicinal chemistry and biological research .
Properties
Molecular Formula |
C8H9BrN2O3S |
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Molecular Weight |
293.14 g/mol |
IUPAC Name |
5-bromo-3-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9BrN2O3S/c9-5-3-7(14-6-1-2-6)8(11-4-5)15(10,12)13/h3-4,6H,1-2H2,(H2,10,12,13) |
InChI Key |
CDNFWBYMPLFORL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Br)S(=O)(=O)N |
Origin of Product |
United States |
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